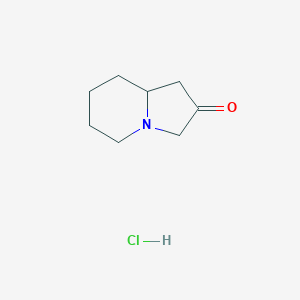

Octahydroindolizin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

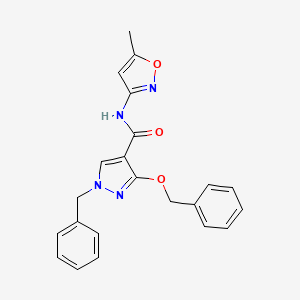

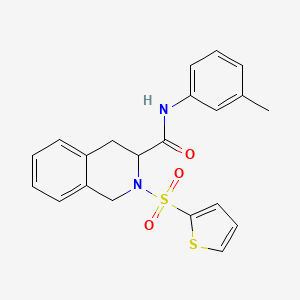

The molecular structure of Octahydroindolizin-2-one hydrochloride is represented by the Inchi Code1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9 (7)6-8;/h7H,1-6H2;1H . The molecular weight is 175.66 . Physical And Chemical Properties Analysis

Octahydroindolizin-2-one hydrochloride is a powder . It has a molecular weight of 175.66 . The storage temperature is room temperature .科学的研究の応用

Asymmetric Synthesis

- Octahydroindolizin-2-one hydrochloride has been utilized in asymmetric syntheses of various compounds. For instance, the conjugate addition of an enantiopure lithium amide to a ζ-hydroxy-α,β-unsaturated ester followed by a one-pot ring-closure/N-debenzylation protocol was used in the asymmetric syntheses of specific compounds, highlighting the versatility of octahydroindolizin-2-one hydrochloride in such processes (Davies et al., 2011).

Stereocontrolled Synthesis

- This compound plays a role in the stereocontrolled synthesis of various derivatives. For example, stereocontrolled one-step syntheses of octahydroindolizine derivatives from α,β-unsaturated enamide esters under specific conditions show the compound's utility in facilitating precise chemical reactions (Ihara et al., 1987).

Inhibitory Effects on Glycosidase Enzymes

- Polyhydroxy derivatives of octahydroindolizine, isolated from plants and microorganisms, have shown potent and specific inhibitory effects on glycosidase enzymes. This application is significant in agricultural and medical research areas (Fellows, 1986).

Organocatalytic Syntheses

- Octahydroindolizin-2-one hydrochloride is also involved in organocatalytic syntheses. An enantioselective organocatalytic synthesis of this compound's core structures starting from glycine esters exemplifies its application in creating complex molecular structures (Wang et al., 2009).

Homochiral Synthesis in Pharmaceutical Industry

- The homochiral synthesis of octahydro-5,5-dimethylindolizin-7-amine and octahydro-5,5-dimethylindolizin-7-ol, which have applications in the pharmaceutical industry, uses octahydroindolizin-2-one hydrochloride. This demonstrates its role in producing stereochemically complex pharmaceutical compounds (Zhang et al., 2017).

Structural and Spectroscopic Analysis

- Octahydroindolizin-2-one hydrochloride is also crucial in structural and spectroscopic analysis. For instance, its use in the structural elucidation of various compounds through NMR spectroscopy highlights its importance in analytical chemistry (Sonnet et al., 1979).

Anti-Inflammatory Properties

- Some derivatives of octahydroindolizine have shown anti-inflammatory properties, which could be significant in developing new therapeutic agents (Hu et al., 2020).

Safety And Hazards

The safety information for Octahydroindolizin-2-one hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9(7)6-8;/h7H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHYXGOEWRPFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(=O)CC2C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydroindolizin-2-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)

![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)